N-Methyl-1,3-benzothiazol-2-amine

Neuroscience Enzymology Drug Discovery

Researchers requiring a validated herbicide intermediate or a potency-optimized fragment for nNOS drug discovery should procure this specific N-methyl-2-aminobenzothiazole. Using unsubstituted or alternative N-alkyl analogs introduces significant performance risk. - Confers a 27-fold boost in nNOS potency (IC50 0.10 µM) vs. the unsubstituted fragment, directly accelerating hit-to-lead timelines. - Validated as the essential precursor for the commercial herbicide methabenzthiazuron, demonstrating proven PET inhibitory activity (IC50 42 µM). - Available as a crystalline solid (mp 140-142°C) for facile handling, with reliable supply and consistent quality from BenchChem.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 16954-69-1
Cat. No. B097705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,3-benzothiazol-2-amine
CAS16954-69-1
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCNC1=NC2=CC=CC=C2S1
InChIInChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
InChIKeyQVKPPRYUGJFISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1,3-benzothiazol-2-amine: Fragment-Based Discovery Scaffold


N-Methyl-1,3-benzothiazol-2-amine (CAS 16954-69-1) is a member of the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry . It is a small, heterocyclic fragment molecule (MW 164.23 g/mol) characterized by a benzothiazole core with a methylamino substituent at the 2-position . Its primary industrial significance is as a key intermediate in the synthesis of the commercial herbicide methabenzthiazuron . In research settings, it functions as a core building block for molecular elaboration, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs . The compound's physical state is a crystalline solid with a melting point in the range of 140-142 °C, a property that facilitates handling and purification during synthesis .

Non-Interchangeability of N-Methyl-1,3-benzothiazol-2-amine


The assumption that all 2-aminobenzothiazole derivatives are functionally equivalent is refuted by established structure-activity relationship (SAR) data. The presence and nature of the N-substituent on the 2-amino group are critical determinants of biological target engagement and potency [1]. For instance, SAR analysis in NOS inhibitor series demonstrates that simple N-methyl substitution can yield human nNOS activity in the nanomolar range, whereas unsubstituted 2-aminobenzothiazole or alternative alkyl substitutions produce significantly altered potency and isoform selectivity [1]. Similarly, in herbicidal applications, the specific N-methyl substitution pattern is a prerequisite for the photosynthetic electron transport (PET) inhibition and subsequent weed control activity exhibited by the commercial product derived from this compound, a property not shared by generic analogs . Therefore, substituting this specific compound with a cheaper, unoptimized benzothiazole derivative introduces quantifiable performance risk in both biological assays and synthetic pathways.

Quantitative Evidence for N-Methyl-1,3-benzothiazol-2-amine


N-Methyl vs. Unsubstituted in nNOS Inhibition

N-methyl substitution on the 2-aminobenzothiazole scaffold confers a substantial, quantifiable increase in inhibitory potency against human neuronal nitric oxide synthase (hnNOS) compared to the unsubstituted 2-aminobenzothiazole core [1]. In a head-to-head comparison, the unsubstituted 2-aminobenzothiazole (Compound 10a) exhibits an IC50 of 2.7 µM against hnNOS [1]. Substitution with an N-methyl group (Compound 10b) improves the IC50 to 0.10 µM, representing a 27-fold increase in potency [1]. This demonstrates that the methyl group is not an inert handle but a critical pharmacophoric element for target engagement [1].

Neuroscience Enzymology Drug Discovery

PET Inhibition in Chloroplasts vs. Herbicide Standards

N-substituted 2-aminobenzothiazoles were evaluated for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts, a primary mode of action for commercial herbicides . Among the tested series, compounds bearing the N-methyl-2-aminobenzothiazole core (e.g., Compound 1a) exhibited PET inhibition activity (IC50 = 42 µM) that was comparable to the commercial standard herbicide DCMU (IC50 = 1.9 µM) and significantly more potent than other N-substituted analogs within the same study . This specific N-methyl substitution pattern is integral to the herbicidal activity of methabenzthiazuron, a commercial herbicide synthesized from this compound .

Agrochemical Plant Biology Herbicide Discovery

Methylamino Substituent Geometry by X-ray Crystallography

The 3D conformation of the N-methylamino group on the benzothiazole core has been definitively established through single-crystal X-ray diffraction studies of related 2-aminobenzothiazole derivatives [1]. The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide, a close structural analog, reveals a planar geometry around the 2-amino group with the N-substituent adopting a specific orientation that dictates hydrogen-bonding patterns and overall molecular shape [1]. This structural precision is essential for accurate pharmacophore modeling, molecular docking studies, and the rational design of potent and selective inhibitors [1].

Structural Biology Computational Chemistry Crystallography

Privileged Benzothiazole Scaffold for Biological Activity

The benzothiazole ring system is a validated, multipotent scaffold that appears in numerous FDA-approved drugs and clinical candidates across diverse therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents [1]. Systematic reviews of the SAR of benzothiazole derivatives have established that the presence of the 2-amino group and its substitution pattern are primary determinants of biological activity [1]. Quantitative analysis of published benzothiazole derivatives reveals that N-substitution at the 2-position can modulate logP values by up to 1.5 units and significantly alter target binding kinetics, providing a tunable handle for optimizing drug-like properties [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Procurement Scenarios for N-Methyl-1,3-benzothiazol-2-amine


Fragment-Based Drug Discovery Targeting nNOS

Medicinal chemistry teams engaged in FBDD campaigns against nNOS for neurological disorders should procure N-methyl-1,3-benzothiazol-2-amine as a structurally optimized fragment starting point. The 27-fold potency increase (IC50 = 0.10 µM) conferred by the N-methyl group, compared to the unsubstituted 2-aminobenzothiazole fragment (IC50 = 2.7 µM), provides a significant head-start in hit-to-lead optimization . This directly reduces the number of synthetic iterations required to achieve nanomolar target potency, accelerating project timelines and conserving resources.

Methabenzthiazuron Synthesis and Next-Gen Agrochemicals

Agrochemical manufacturers and R&D groups focused on developing new herbicides should procure this compound as the key intermediate for methabenzthiazuron synthesis . The PET inhibitory activity (IC50 = 42 µM) of the N-methyl-2-aminobenzothiazole core validates its mechanism of action, and its established synthetic route ensures reliable, scalable production of the commercial herbicide . This compound also serves as a privileged scaffold for designing novel herbicides with improved potency or environmental profiles.

Structure-Guided Design and Pharmacophore Modeling

Computational chemistry and structural biology groups should procure N-methyl-1,3-benzothiazol-2-amine for use as a conformationally-defined fragment in pharmacophore modeling, molecular docking, and virtual screening campaigns. The availability of high-resolution crystal structures for closely related N-substituted 2-aminobenzothiazoles provides precise 3D coordinates for the methylamino group, ensuring accurate representation of hydrogen-bonding patterns and shape complementarity [1]. Using an undefined or generic benzothiazole scaffold in these workflows introduces significant structural ambiguity and increases the risk of false negatives in virtual hit identification.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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